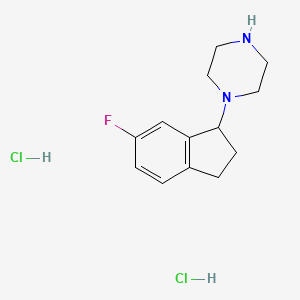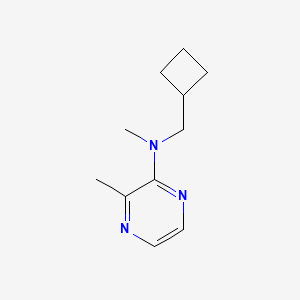![molecular formula C7H10N2O B14886239 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, leading to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. This intermediate can then be further functionalized to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation over Raney nickel or other suitable catalysts can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-carboxylic acid.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives with different functional groups at the 2-position.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials, including ionic liquids and polymers
Mecanismo De Acción
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Similar fused ring system but lacks the hydroxymethyl group.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole: Chlorinated derivative used as an intermediate in synthesis.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-2-1-6-3-8-5-9(6)7/h3,5,7,10H,1-2,4H2 |
Clave InChI |
MEUCEAVTEBZVRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=CN2C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
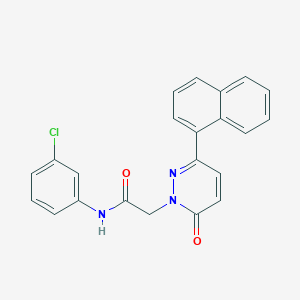
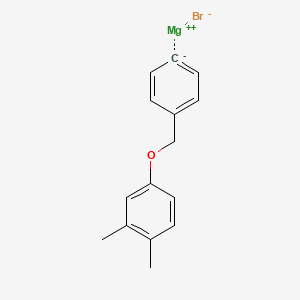
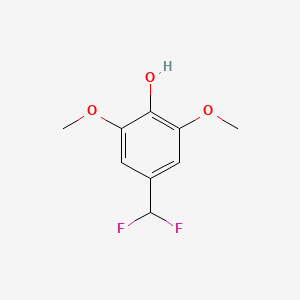

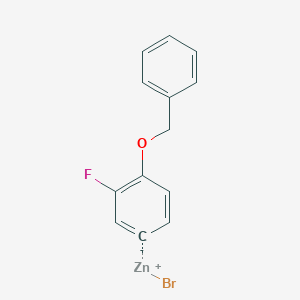
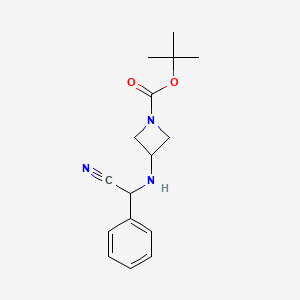
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

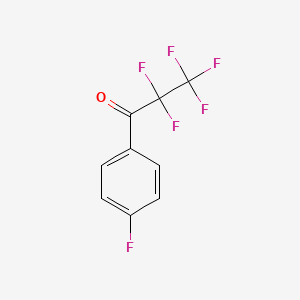
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
